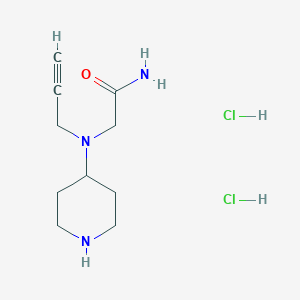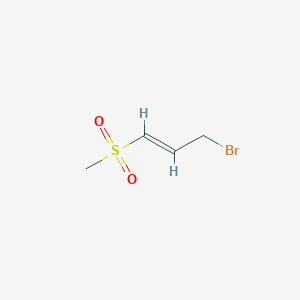
2-(ピペリジン-4-イル(プロプ-2-イニル)アミノ)アセトアミド;ジハイドロクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its role in various biological processes, including fetal development, ovarian function, and cancer development.
科学的研究の応用
2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound plays a role in studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride, also known as EN300-6488037, is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
EN300-6488037 acts as a potent inhibitor of sEH . By inhibiting sEH, it stabilizes endogenous EETs, leading to an increase in their levels . This results in enhanced anti-inflammatory effects, as EETs are known to have potent anti-inflammatory properties .
Biochemical Pathways
The inhibition of sEH by EN300-6488037 affects the metabolic pathway of EETs . Normally, sEH metabolizes EETs into less biologically active dihydroxyeicosatrienoic acids .
Result of Action
The result of EN300-6488037’s action is an increase in the levels of EETs, leading to enhanced anti-inflammatory effects . This could potentially be beneficial in the treatment of conditions characterized by inflammation.
将来の方向性
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound, with its potential therapeutic applications, could be a promising area for future research.
生化学分析
Biochemical Properties
EN300-6488037 plays a significant role in biochemical reactions, particularly as an inhibitor of sEH . sEH is an enzyme involved in the metabolism of endogenous epoxyeicosatrienoic acids (EETs), which are signaling molecules that regulate inflammation and pain . By inhibiting sEH, EN300-6488037 increases the levels of EETs, thereby potentially exerting anti-inflammatory effects .
Cellular Effects
The effects of EN300-6488037 on cells are primarily related to its role as an sEH inhibitor . By increasing EET levels, EN300-6488037 can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects could potentially alter cell function in ways that mitigate inflammation and pain .
Molecular Mechanism
The molecular mechanism of action of EN300-6488037 involves its binding to sEH, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of EETs, leading to their accumulation within cells . The increased EET levels can then influence various molecular processes, including cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The effects of EN300-6488037 can change over time in laboratory settings . For instance, the compound’s inhibitory effects on sEH may become more pronounced with prolonged exposure
Metabolic Pathways
EN300-6488037 is involved in the metabolic pathway of EETs, acting as an inhibitor of the enzyme sEH . This enzyme is responsible for the breakdown of EETs, so its inhibition by EN300-6488037 leads to increased levels of these signaling molecules .
Subcellular Localization
The subcellular localization of EN300-6488037 is likely to be influenced by its target, sEH. As sEH is an enzyme found in the cytoplasm of cells , EN300-6488037 is likely to be localized in the same region to exert its inhibitory effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride typically involves the reaction of piperidine derivatives with acetamide under specific conditions. The process often includes steps such as hydrogenation, cyclization, and amination . These reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
化学反応の分析
Types of Reactions
2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to add hydrogen or remove oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halides or other nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
類似化合物との比較
Similar Compounds
Piperidine derivatives: These include various substituted piperidines that share a similar core structure but differ in their functional groups and biological activities.
Benzohomoadamantane-based amides: These compounds also exhibit inhibitory activity against soluble epoxide hydrolase but differ in their stability and pharmacokinetic properties.
Uniqueness
2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride is unique due to its specific structure, which allows it to effectively inhibit soluble epoxide hydrolase with high potency and selectivity. This makes it a valuable compound for therapeutic applications, particularly in the treatment of inflammatory diseases .
特性
IUPAC Name |
2-[piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-2-7-13(8-10(11)14)9-3-5-12-6-4-9;;/h1,9,12H,3-8H2,(H2,11,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPYAADMNZAYQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC(=O)N)C1CCNCC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243511-74-0 |
Source


|
| Record name | 2-[(piperidin-4-yl)(prop-2-yn-1-yl)amino]acetamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenoxyacetamide](/img/structure/B2368084.png)




![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)
![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2368095.png)


![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)


![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)
![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)
